(3R,4R)-4-azidopiperidin-3-ol
Overview
Description
(3R,4R)-4-azidopiperidin-3-ol is a chiral azido alcohol compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-azidopiperidin-3-ol typically involves the azidation of a suitable piperidine precursor. One common method is the nucleophilic substitution reaction where a hydroxyl group is replaced by an azido group. This can be achieved using sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) under mild heating conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-azidopiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The azido group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium azide (NaN₃) in DMF under mild heating.
Major Products
Oxidation: Formation of (3R,4R)-4-oxopiperidin-3-ol.
Reduction: Formation of (3R,4R)-4-aminopiperidin-3-ol.
Substitution: Formation of various azido derivatives depending on the substituents used.
Scientific Research Applications
(3R,4R)-4-azidopiperidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3R,4R)-4-azidopiperidin-3-ol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and drug design. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-aminopiperidin-3-ol: Similar structure but with an amine group instead of an azido group.
(3R,4R)-4-hydroxypiperidin-3-ol: Lacks the azido group, only has a hydroxyl group.
(3R,4R)-4-methylpiperidin-3-ol: Contains a methyl group instead of an azido group
Uniqueness
(3R,4R)-4-azidopiperidin-3-ol is unique due to the presence of both an azido group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
(3R,4R)-4-azidopiperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c6-9-8-4-1-2-7-3-5(4)10/h4-5,7,10H,1-3H2/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZKPEQZWDFLAK-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1N=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1N=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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